5-Hydroxytetrahydro-2H-pyran-2-one
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Overview
Description
5-Hydroxytetrahydro-2H-pyran-2-one is a chemical compound with the molecular formula C5H8O3 and a molecular weight of 116.12 g/mol . It is a heterocyclic compound that features a pyran ring with a hydroxyl group at the 5-position. This compound is of interest due to its diverse applications in various fields, including chemistry, biology, medicine, and industry .
Mechanism of Action
is a chemical compound with the molecular formula C5H8O3 . It is a yellow liquid and has a molecular weight of 116.12 . The compound is stable under normal conditions, but it should be stored at 0-8°C to maintain its integrity .
The compound belongs to the class of organic compounds known as tetrahydropyrans. Tetrahydropyrans are compounds containing a pyran ring which bears four hydrogen atoms . The pyran ring is a six-membered ring, consisting of one oxygen atom and five carbon atoms .
Preparation Methods
Synthetic Routes and Reaction Conditions
. This method is favored due to its efficiency and the stability of the resulting product. Another approach involves the phosphine-catalyzed [3 + 3] annulation of ethyl 5-acetoxypenta-2,3-dienoate with 1,3-dicarbonyl compounds
Industrial Production Methods
Industrial production of 5-Hydroxytetrahydro-2H-pyran-2-one often relies on large-scale chemical synthesis techniques that ensure high yield and purity. The specific conditions, such as temperature, pressure, and catalysts used, are optimized to maximize efficiency and minimize costs. The compound is typically stored at temperatures between 0-8°C to maintain its stability .
Chemical Reactions Analysis
Types of Reactions
5-Hydroxytetrahydro-2H-pyran-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the hydroxyl group and the pyran ring, which provide reactive sites for chemical transformations.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize this compound, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can reduce the compound to its corresponding alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu), leading to the formation of various substituted derivatives.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes. Substitution reactions can result in a wide range of substituted pyran derivatives.
Scientific Research Applications
5-Hydroxytetrahydro-2H-pyran-2-one has numerous applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a precursor for pharmaceutical compounds.
Comparison with Similar Compounds
Similar Compounds
Tetrahydro-2H-pyran-2-one: Lacks the hydroxyl group at the 5-position, making it less reactive in certain chemical reactions.
5-Methoxytetrahydro-2H-pyran-2-one: Contains a methoxy group instead of a hydroxyl group, which alters its chemical and biological properties.
2H-Pyran-2-one: The parent compound without any substituents, which serves as a basis for comparison with substituted derivatives like 5-Hydroxytetrahydro-2H-pyran-2-one.
Uniqueness
This compound is unique due to the presence of the hydroxyl group at the 5-position, which significantly influences its chemical reactivity and biological activity. This functional group allows for a wider range of chemical transformations and interactions, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
5-hydroxyoxan-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O3/c6-4-1-2-5(7)8-3-4/h4,6H,1-3H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHQMTBUROQWHDL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)OCC1O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
116.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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